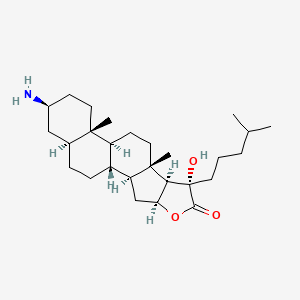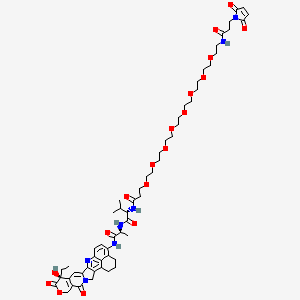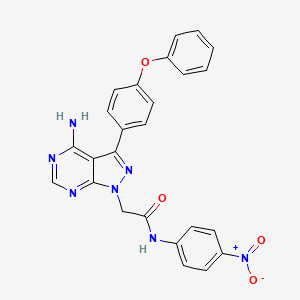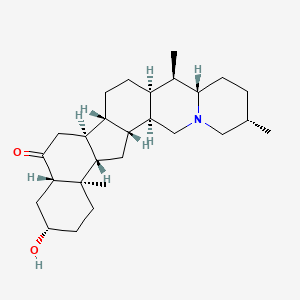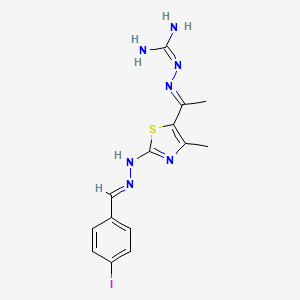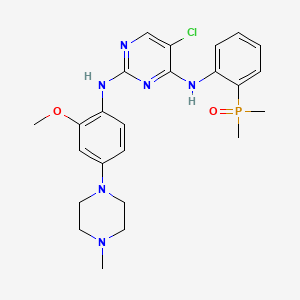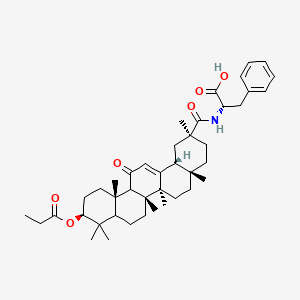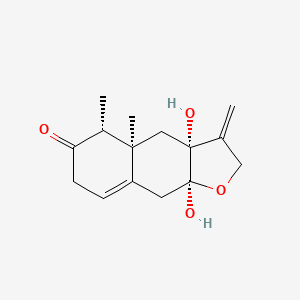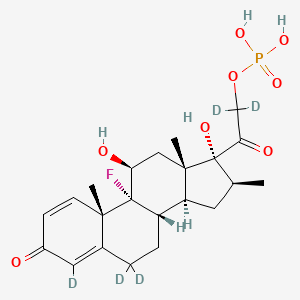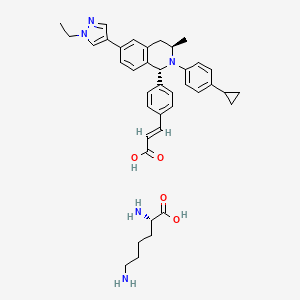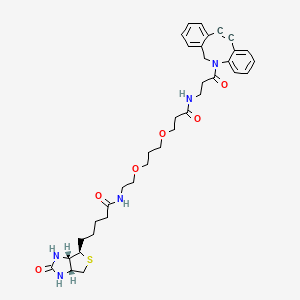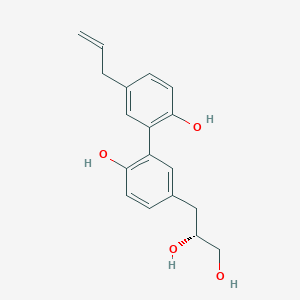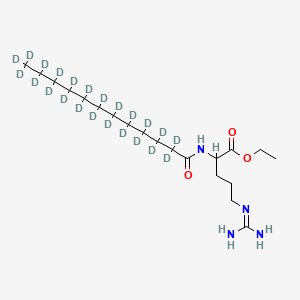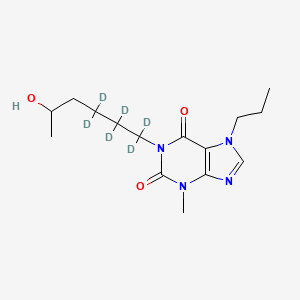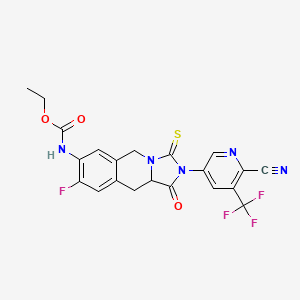
Androgen receptor antagonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor antagonists are a class of compounds that inhibit the action of androgens by blocking the androgen receptor. These compounds are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. Androgen receptor antagonist 5 is a novel compound that has shown promise in preclinical studies for its ability to inhibit androgen receptor signaling, which is crucial for the progression of prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 5 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route starts with the cyclization of a compound of formula V to obtain a compound of formula VI. This method is advantageous due to the easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers of the compound. The process is designed to be simple and controllable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Androgen receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Androgen receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Used in the development of new drugs targeting androgen receptors
作用機序
Androgen receptor antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural ligands like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is essential for the growth and survival of prostate cancer cells. The compound induces conformational changes in the receptor, leading to its inactivation and subsequent degradation .
類似化合物との比較
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: A newer antagonist with improved efficacy and safety profile.
Uniqueness: Androgen receptor antagonist 5 is unique due to its novel chemical structure and mechanism of action. It has shown effectiveness in preclinical studies against androgen receptor mutations that confer resistance to other antagonists. This makes it a promising candidate for further development and clinical trials .
特性
分子式 |
C21H15F4N5O3S |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
ethyl N-[2-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate |
InChI |
InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32) |
InChIキー |
UNBRRZQUTMYFAT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


